Biotin-KKKRKV (acetate)

Beschreibung

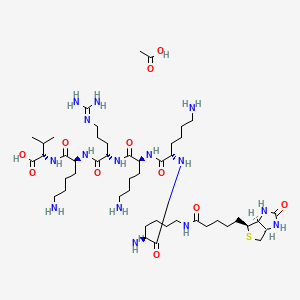

Biotin-KKKRKV (acetate) is a biotinylated peptide conjugate composed of biotin (a B-complex vitamin) and the hexapeptide KKKRKV, derived from the nuclear localization signal (NLS) of Simian Virus 40 (SV40) . The molecular formula is C₄₇H₈₉N₁₅O₁₁S, with a molecular weight of 1072.37 Da, and it exists as a stable, lyophilized powder for research applications .

Eigenschaften

Molekularformel |

C47H89N15O11S |

|---|---|

Molekulargewicht |

1072.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid;acetic acid |

InChI |

InChI=1S/C45H85N15O9S.C2H4O2/c1-27(2)36(43(67)68)59-42(66)31(17-7-11-23-48)56-41(65)32(18-13-25-53-44(50)51)57-40(64)30(16-6-10-22-47)55-39(63)29(15-5-9-21-46)54-38(62)28(49)14-8-12-24-52-35(61)20-4-3-19-34-37-33(26-70-34)58-45(69)60-37;1-2(3)4/h27-34,36-37H,3-26,46-49H2,1-2H3,(H,52,61)(H,54,62)(H,55,63)(H,56,65)(H,57,64)(H,59,66)(H,67,68)(H4,50,51,53)(H2,58,60,69);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-,36-,37-;/m0./s1 |

InChI-Schlüssel |

FGFNBNAOUJDXJT-PZAKQGQDSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)N.CC(=O)O |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N.CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-KKKRKV (acetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Biotin-KKKRKV (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-KKKRKV (acetate) primarily undergoes reactions typical of peptides, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard amino acid derivatives used in SPPS

Major Products

The major products of these reactions are modified peptides with altered functional groups or sequences, which can be used for various biochemical applications .

Wissenschaftliche Forschungsanwendungen

Biotin-KKKRKV (acetate) has a wide range of applications in scientific research:

Chemistry: Used in studies involving protein-peptide interactions and peptide modifications.

Biology: Facilitates the study of nuclear localization signals and protein trafficking.

Medicine: Employed in drug delivery systems and diagnostic assays.

Industry: Utilized in the development of biosensors and other biotechnological applications .

Wirkmechanismus

Biotin-KKKRKV (acetate) exerts its effects by facilitating the nuclear import of proteins. The KKKRKV sequence binds to importin proteins, which transport the peptide-protein complex into the nucleus. Biotinylation allows for easy detection and purification of the peptide using streptavidin-based methods .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Key Insights

Biotin-KKKRKV (Acetate) in Targeted Delivery

Studies highlight its utility in delivering cargo (e.g., siRNA, CRISPR-Cas9) to the nucleus via NLS peptides, achieving 60–80% higher nuclear localization efficiency compared to non-targeted biotinylated controls .

Tetrazine-PEG4-biotin in Bioorthogonal Chemistry

This compound demonstrates rapid reaction kinetics (k ~ 10⁴ M⁻¹s⁻¹) in tetrazine-alkyne cycloadditions, enabling real-time labeling of cell-surface proteins without cytotoxicity .

Limitations and Challenges

- Biotin-KKKRKV : Susceptible to proteolytic degradation in serum-rich environments.

- Tetrazine-PEG4-biotin : Requires UV excitation for some applications, limiting in vivo use .

Q & A

Q. How is Biotin-KKKRKV acetate synthesized and characterized for research applications?

Methodological Answer:

Q. What are the key applications of Biotin-KKKRKV acetate in nuclear targeting studies?

Methodological Answer :

- Nuclear Transport Studies : The KKKRKV sequence (SV40-derived NLS) enables investigation of nuclear import mechanisms. Biotin facilitates streptavidin-based detection in fluorescence microscopy or pull-down assays .

- Protocol Optimization :

Advanced Research Questions

Q. How can researchers address contradictory results in Biotin-KKKRKV acetate-mediated nuclear localization across cell lines?

Methodological Answer :

- Experimental Variables :

- Data Reconciliation :

Q. What strategies improve the stability of Biotin-KKKRKV acetate in serum-containing media?

Methodological Answer :

- Modifications :

- Validation :

Q. How should researchers design controls for studies using Biotin-KKKRKV acetate in CRISPR/dCas9 delivery systems?

Methodological Answer :

- Essential Controls :

- Data Interpretation :

Methodological Best Practices

Q. How to resolve discrepancies in peptide solubility during experimental replication?

Methodological Answer :

Q. What statistical approaches are recommended for analyzing dose-dependent nuclear localization efficiency?

Methodological Answer :

- Analysis Framework :

- Reporting Standards :

Data Contradiction Analysis

Q. How to interpret conflicting biophysical data (e.g., CD vs. NMR structural predictions)?

Methodological Answer :

- Technique Limitations :

- Resolution Strategies :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.